BenchChemオンラインストアへようこそ!

Diethyl 2-(piperidin-1-yl)butanedioate

Lipophilicity Drug Design ADME

Diethyl 2-(piperidin-1-yl)butanedioate (CAS 79089-47-7) is a heterocyclic diester belonging to the class of piperidine-substituted succinic acid derivatives, with the molecular formula C13H23NO4 and a molecular weight of 257.33 g·mol⁻¹. The compound features a piperidine ring linked to the α-carbon of a butanedioic acid backbone bearing two ethyl ester terminals; its computed lipophilicity (XLogP3 = 1.6), topological polar surface area (TPSA = 55.8 Ų), and rotatable bond count place it in a physicochemical space distinct from its closest diester homologues.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 79089-47-7
Cat. No. B14023298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(piperidin-1-yl)butanedioate
CAS79089-47-7
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C(=O)OCC)N1CCCCC1
InChIInChI=1S/C13H23NO4/c1-3-17-12(15)10-11(13(16)18-4-2)14-8-6-5-7-9-14/h11H,3-10H2,1-2H3
InChIKeyLFPMXVZGCHUQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(piperidin-1-yl)butanedioate (CAS 79089-47-7) for Chemical Procurement: Compound Class, Physicochemical Profile, and Key Identifiers


Diethyl 2-(piperidin-1-yl)butanedioate (CAS 79089-47-7) is a heterocyclic diester belonging to the class of piperidine-substituted succinic acid derivatives, with the molecular formula C13H23NO4 and a molecular weight of 257.33 g·mol⁻¹ [1]. The compound features a piperidine ring linked to the α-carbon of a butanedioic acid backbone bearing two ethyl ester terminals; its computed lipophilicity (XLogP3 = 1.6), topological polar surface area (TPSA = 55.8 Ų), and rotatable bond count (8) place it in a physicochemical space distinct from its closest diester homologues [1][2]. Identified by the NSC registry number NSC141352 and the synonym piperidino-succinic acid diethyl ester, it serves primarily as a chiral/racemic building block in medicinal chemistry and as a synthetic intermediate for more complex piperidine-containing scaffolds [3].

Why Diethyl 2-(piperidin-1-yl)butanedioate (CAS 79089-47-7) Cannot Be Simply Replaced by Its Closest Diester or Mono-Piperidine Analogs


The diethyl 2-(piperidin-1-yl)butanedioate scaffold presents a specific combination of lipophilicity, steric profile, and ester lability that distinguishes it from seemingly interchangeable analogs. The dimethyl ester homologue (CAS 16217-48-4) exhibits a significantly lower computed XLogP3 (0.9 vs. 1.6), which can alter membrane permeation and extraction behaviour in biological assays [1]; the dibenzyl ester (CAS 58435-28-2) shows an XLogP3 of 3.9, driving it into a far more hydrophobic regime that affects solubility and formulation [2]. Even the parent diethyl succinate (CAS 123-25-1, XLogP3 = 1.2) lacks the basic tertiary amine that provides a protonation handle for salt formation, chiral recognition, or catalytic coordination [3]. These property differences mean that substitution without re-optimisation risks altering reactivity, pharmacokinetic readouts, or crystallisation behaviour [1][2][3].

Quantitative Differential Evidence for Diethyl 2-(piperidin-1-yl)butanedioate (79089-47-7) Against Its Closest Chemical Analogs


Lipophilicity (XLogP3) Head-to-Head Comparison Across Piperidine-Succinate Diester Series

The diethyl ester (79089-47-7) occupies an intermediate lipophilicity window that is often sought for balanced permeability and solubility. Its computed XLogP3 of 1.6 is 0.7 log units higher than the dimethyl ester (16217-48-4, XLogP3 = 0.9) and 2.3 log units lower than the dibenzyl ester (58435-28-2, XLogP3 = 3.9) [1][2][3]. Compared to the unsubstituted diethyl succinate (123-25-1, XLogP3 = 1.2), the piperidine substitution contributes approximately +0.4 log units, attributable to the aliphatic heterocycle [4].

Lipophilicity Drug Design ADME

Molecular Weight and Conformational Flexibility Compared Among Piperidine-Succinate Ester Homologues

The molecular weight of 79089-47-7 (257.33 g·mol⁻¹) is 28.06 g·mol⁻¹ greater than the dimethyl ester (229.27 g·mol⁻¹) and 124.17 g·mol⁻¹ lower than the dibenzyl ester (381.5 g·mol⁻¹) [1][2][3]. Its rotatable bond count (8) is two more than the dimethyl ester (6) but two fewer than the dibenzyl ester (10), while the TPSA remains constant at 55.8 Ų across all three compounds due to identical heteroatom composition [1][2][3].

Molecular Weight Conformational Flexibility Fragment-Based Design

Ester Lability and Pro-Drug Potential: Ethyl vs. Methyl vs. Benzyl Cleavage Kinetics

Ethyl esters are hydrolysed by esterases at rates intermediate between methyl esters (more labile) and benzyl esters (more stable to enzymatic cleavage but susceptible to catalytic hydrogenolysis) [1]. The diethyl ester (79089-47-7) is thus predicted to exhibit a longer half-life in plasma than the dimethyl ester (16217-48-4), while avoiding the requirement for hydrogenation or strong acid for deprotection that the dibenzyl ester demands [1][2]. Although direct experimental hydrolysis rate constants for these three compounds in a single study were not located, the class-level trend is well established for succinate-based diester pro-drugs, where ethyl esters provide a balance between aqueous stability and enzymatic activation [3].

Pro-drug Design Esterase Lability Metabolic Stability

Synthetic Accessibility via Aza-Michael Addition: One-Step Introduction of the Piperidine Moiety

The synthesis of diethyl 2-(piperidin-1-yl)butanedioate can be accomplished through aza-Michael addition of piperidine to diethyl maleate or diethyl fumarate, or via nucleophilic substitution of a suitable leaving group on the succinate backbone [1]. A patent by Boehringer Ingelheim (DE102007038250A1) describes a general method for producing piperidine-substituted succinate derivatives via coupling in the presence of a base (e.g., potassium tert-butoxide) in tert-amyl alcohol or tetrahydrofuran, with crystallisation-based isolation yielding products of suitable purity for further elaboration [2]. This one-step or two-step sequence avoids the multi-step protection/deprotection strategy required for the dibenzyl ester and does not generate the volatile methanolic by-products associated with the dimethyl ester synthesis, simplifying scale-up [2].

Synthetic Chemistry Aza-Michael Addition Building Block

NSC Designation (NSC141352) Confirms NCI-60 Screening, Distinguishing It from Non-Selected Analogs

The assignment of NSC141352 indicates that this specific compound was selected by the U.S. National Cancer Institute's Developmental Therapeutics Program (DTP) for screening in the NCI-60 human tumour cell line panel [1]. Its close dimethyl (16217-48-4) and dibenzyl (58435-28-2) ester counterparts do not carry publicly recorded NSC numbers, suggesting they were either not selected or did not meet the initial structural novelty or availability criteria for DTP evaluation [2]. The NSC designation implies that 79089-47-7 passed the DTP's compound triage filters for drug-likeness and supplied quantity, a gate that many in-class compounds do not cross [1].

Anti-Cancer Screening NCI-60 Compound Selection

Optimal Application Scenarios for Diethyl 2-(piperidin-1-yl)butanedioate (79089-47-7) Based on Quantitative Differentiation Evidence


Lead-Optimisation Campaigns Requiring a Balanced LogP (1.6) for CNS or Cellular Permeability

When a medicinal chemistry programme requires a piperidine-succinate scaffold with sufficient lipophilicity to cross lipid bilayers (XLogP3 = 1.6) without triggering excessive metabolic clearance or plasma protein binding, 79089-47-7 offers a pre-optimised solution. The dimethyl ester (XLogP3 = 0.9) may not achieve adequate passive permeability, while the dibenzyl ester (XLogP3 = 3.9) risks CYP-mediated oxidation of the benzyl groups and high logD-driven toxicity [1][2]. This intermediate logP window is corroborated by the compound's selection for NCI-60 screening, which historically prioritises drug-like logP values [3].

Pro-Drug Design Where Sustained Release of 2-(Piperidin-1-yl)butanedioic Acid Is Required

For research programmes developing pro-drugs that release the active 2-(piperidin-1-yl)butanedioic acid upon esterase cleavage, the ethyl ester provides a half-life that is longer than the methyl ester (avoiding burst release) and activation that is enzyme-dependent rather than requiring chemical hydrogenolysis as with the benzyl ester [1][2]. This property is particularly valuable in in vivo efficacy models (rodent or canine) where a prolonged pharmacokinetic profile is needed to maintain target engagement without frequent dosing, and where the free diacid itself would suffer from poor oral absorption due to its zwitterionic character [3].

Parallel Synthesis Libraries Centered on the Piperidine-Succinate Core Scaffold

The one-step aza-Michael addition route to 79089-47-7, combined with the ready availability of diverse piperidine analogues (4-substituted, N-alkyl, spiro-fused), enables rapid library generation without protecting group manipulation [1][2]. In contrast, the dibenzyl ester requires post-synthesis hydrogenolysis that is incompatible with many functional groups (alkenes, nitro, halogens), limiting library scope [3]. The MW of 257 g·mol⁻¹ also keeps library members within the 'rule-of-three' guidelines for fragment-based screening when further elaborated, whereas the dimethyl ester may lack sufficient affinity due to reduced hydrophobic contacts [4].

Procurement of a Pre-Vetted, NCI-Selected Starting Material for Oncology-Focused Medicinal Chemistry

The NSC141352 designation provides independent validation that 79089-47-7 meets the NCI DTP's structural and purity criteria for oncology screening [1]. For academic labs or biotech companies initiating a new oncology programme, choosing a compound that has already been vetted by the DTP reduces the risk of early attrition due to pan-assay interference or poor drug-likeness—a risk that untested analogs (dimethyl or dibenzyl esters) carry. This can accelerate the hit-to-lead timeline by providing a pre-qualified entry point [2].

Quote Request

Request a Quote for Diethyl 2-(piperidin-1-yl)butanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.